molecular formula C14H14N2O3S B11703371 N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide

N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide

Cat. No.: B11703371
M. Wt: 290.34 g/mol
InChI Key: YSGFYHBMVFGIPZ-XFXZXTDPSA-N
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Description

N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide is a complex organic compound with a unique structure that includes an oxazolidine ring, a phenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. One common method involves the reaction of ethylamine with carbon disulfide to form an intermediate, which is then reacted with an appropriate aldehyde to form the oxazolidine ring. The final step involves the acylation of the oxazolidine intermediate with phenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and sulfanylidene moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog without the oxazolidine ring and sulfanylidene moiety.

    N-Methyl-N-phenylacetamide: Similar structure but with a methyl group instead of the ethyl group.

    N-[(2Z,5Z)-3-Ethyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide: A related compound with a thiazolidine ring and quinoline moiety.

Uniqueness

N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide is unique due to its combination of an oxazolidine ring, sulfanylidene moiety, and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)methyl]-N-phenylacetamide

InChI

InChI=1S/C14H14N2O3S/c1-3-15-13(18)12(19-14(15)20)9-16(10(2)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9-

InChI Key

YSGFYHBMVFGIPZ-XFXZXTDPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/N(C2=CC=CC=C2)C(=O)C)/OC1=S

Canonical SMILES

CCN1C(=O)C(=CN(C2=CC=CC=C2)C(=O)C)OC1=S

Origin of Product

United States

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